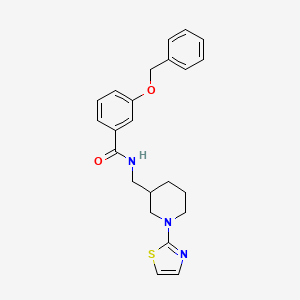

3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-phenylmethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S/c27-22(25-15-19-8-5-12-26(16-19)23-24-11-13-29-23)20-9-4-10-21(14-20)28-17-18-6-2-1-3-7-18/h1-4,6-7,9-11,13-14,19H,5,8,12,15-17H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSZFCWQUPFTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with a suitable benzoyl chloride in the presence of a base such as pyridine to form the benzyloxybenzoyl intermediate.

Synthesis of the thiazolyl-piperidinyl moiety: This involves the reaction of thiazole with piperidine under specific conditions to form the thiazolyl-piperidinyl intermediate.

Coupling reaction: The final step involves coupling the benzyloxybenzoyl intermediate with the thiazolyl-piperidinyl intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The thiazolyl and piperidinyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of benzoyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted thiazolyl and piperidinyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is , with a molecular weight of approximately 557.8 g/mol. The compound features a thiazole ring, which is known for its biological activity, and a piperidine moiety that enhances its pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and piperidine structures exhibit significant antitumor properties. For instance, research has shown that derivatives of thiazole-piperidine hybrids can inhibit tumor growth in various cancer models. The mechanism often involves the modulation of cell signaling pathways associated with tumor proliferation and apoptosis.

Case Study:

In a study published in MDPI, derivatives similar to this compound demonstrated potent activity against specific cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazole derivatives are well-documented for their efficacy against various bacterial strains, including resistant ones. The incorporation of the piperidine ring enhances the lipophilicity and bioavailability of the compound, making it more effective.

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 μg/mL |

| Similar Thiazole-Piperidine Derivative | Escherichia coli | 6.25 μg/mL |

This table illustrates the comparative antimicrobial efficacy of the compound against common pathogens, highlighting its potential utility in treating bacterial infections .

Neurological Applications

The thiazole-piperidine framework has been explored for neuropharmacological applications, particularly in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Compounds with similar structures have shown promise in modulating neurotransmitter systems and exhibiting neuroprotective effects.

Research Insights:

Studies have indicated that such compounds can enhance cognitive function and reduce neuroinflammation, which are critical factors in the progression of neurodegenerative diseases .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Thiazole Ring: Utilizing thioamide precursors.

- Piperidine Attachment: Employing alkylation methods to introduce the piperidine moiety.

- Final Coupling: Connecting the benzyloxy group through amide bond formation.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Piperidine Motieties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Bioactivity : Compounds with piperazine/piperidine-thiazole hybrids (e.g., 4g , 2a ) show enhanced bioactivity compared to simpler benzothiazole analogs (e.g., 3ar ), likely due to improved target engagement .

- Thermal Stability : Higher melting points in urea derivatives (e.g., 2a : 190–192°C) suggest greater crystallinity and stability versus benzamides with flexible side chains .

Functional Group Impact on Pharmacological Properties

- Benzyloxy vs. Halogen Substituents : Benzyloxy groups (as in the target compound) improve lipophilicity and blood-brain barrier penetration compared to dichloro-substituted analogs (e.g., 4d ), which prioritize target selectivity .

- Piperidine vs. Piperazine : Piperidine derivatives (target compound) may exhibit reduced off-target effects compared to piperazine-containing analogs (e.g., 4g ), which often show promiscuous binding to aminergic receptors .

Biological Activity

3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 407.5 g/mol. The compound features a benzamide core , a benzyloxy group , and a thiazolyl-piperidinyl moiety , which contribute to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that this compound may act as a ligand for various receptors or enzymes, modulating their activity. This modulation can lead to significant biological effects, including anti-inflammatory and anticancer activities .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that benzamide derivatives, including those with thiazole moieties, significantly inhibited the proliferation of osteogenic sarcoma and breast cancer cells. The mechanism involved the downregulation of dihydrofolate reductase (DHFR), leading to reduced cellular NADPH levels and subsequent destabilization of DHFR .

Neuroleptic Activity

Another area of interest is the neuroleptic potential of benzamide derivatives. Research indicates that certain benzamides can effectively reduce apomorphine-induced stereotyped behavior in animal models, suggesting potential applications in treating psychotic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(benzyloxy)-N-(piperidin-3-yl)methyl)benzamide | Lacks thiazolyl group | Lower reactivity |

| 3-(benzyloxy)-N-((1-thiazol-2-yl)piperidin-3-yl)methyl)aniline | Aniline instead of benzamide | Different pharmacological profile |

The presence of both the benzyloxy and thiazolyl-piperidinyl moieties in this compound enhances its reactivity and biological activity compared to other derivatives .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(benzyloxy)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Introduction of the benzyloxy group via nucleophilic substitution using benzyl chloride or O-benzyl hydroxylamine hydrochloride under basic conditions (e.g., Na₂CO₃ or K₂CO₃) .

- Step 2: Functionalization of the piperidine ring with a thiazole moiety. This may involve cyclization using thiourea derivatives or coupling with pre-synthesized thiazol-2-yl-piperidine intermediates .

- Step 3: Amide bond formation between the benzyloxy-substituted benzoic acid and the thiazole-piperidine methylamine derivative. Coupling agents like EDCl/HOBt or DCC are commonly used .

- Critical Parameters: Solvent choice (e.g., dichloromethane or acetonitrile), temperature control (reflux for 6–12 hours), and catalyst/base selection (e.g., triethylamine) .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify regiochemistry of the benzyloxy group, piperidine-thiazole linkage, and amide bond formation. For example, the amide proton appears at δ 8.2–8.5 ppm .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~450–460) .

- High-Performance Liquid Chromatography (HPLC): Purity >95% is typically required for biological testing, with retention time cross-checked against standards .

- X-ray Crystallography: Used in advanced studies to resolve stereochemical ambiguities, as seen in similar benzamide derivatives .

Advanced: How can researchers optimize reaction conditions to improve yield and minimize side products?

Methodological Answer:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide coupling, while dichloromethane reduces side reactions in acid-sensitive steps .

- Temperature Control: Lower temperatures (0–5°C) suppress epimerization during amide bond formation, while reflux (~80°C) accelerates cyclization .

- Catalyst Optimization: Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency in sterically hindered reactions .

- Real-Time Monitoring: TLC or in-situ IR spectroscopy tracks intermediate formation, enabling timely quenching of reactions .

Advanced: How should contradictory biological assay results (e.g., IC₅₀ variability) be addressed?

Methodological Answer:

- Assay Replication: Repeat experiments with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to rule out technical variability .

- Compound Stability Testing: Assess degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) using HPLC. Thiazole-containing analogs are prone to hydrolysis in acidic media .

- Target Selectivity Profiling: Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding specificity. For example, false positives in fluorescence-based assays may arise from compound autofluorescence .

Advanced: What safety considerations are critical during synthesis and handling?

Methodological Answer:

- Mutagenicity: Ames testing revealed low mutagenic potential for similar anomeric amides, but precautions (e.g., fume hoods, gloves) are mandatory during synthesis .

- Decomposition Risks: DSC analysis shows exothermic decomposition above 150°C. Avoid heating during solvent removal; use rotary evaporation under reduced pressure .

- Toxic Reagents: Replace trichloroisocyanuric acid (TCICA) with greener alternatives (e.g., Oxone®) where possible to reduce chlorine gas exposure .

Advanced: How can molecular docking and mechanistic studies elucidate the compound’s biological targets?

Methodological Answer:

- Target Identification: Screen against kinase or GPCR libraries using in-silico docking (e.g., AutoDock Vina). The thiazole ring may chelate Mg²⁺ in ATP-binding pockets .

- Binding Affinity Validation: Surface plasmon resonance (SPR) quantifies KD values. For example, derivatives with piperidine-thiazole motifs showed KD ~50 nM for PARP-1 .

- Metabolic Pathway Analysis: Radiolabeled analogs (³H or ¹⁴C) trace cellular uptake and metabolism in hepatocyte models .

Advanced: What strategies prevent degradation during long-term storage?

Methodological Answer:

- Lyophilization: Store as a lyophilized powder under argon at -20°C to avoid hydrolysis of the amide bond .

- Light Protection: Amber vials prevent photodegradation of the benzyloxy group, which absorbs UV light at λ ~270 nm .

- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/v) to ethanolic stock solutions .

Basic: What key functional groups influence the compound’s reactivity?

Methodological Answer:

- Benzyloxy Group: Participates in hydrogen bonding with target proteins but is susceptible to deprotection under acidic conditions .

- Thiazole Ring: Acts as a hydrogen bond acceptor and enhances π-π stacking with aromatic residues in binding pockets .

- Amide Bond: Stabilizes the molecule’s conformation but may hydrolyze in prolonged aqueous storage .

Advanced: How can regioselective modifications enhance biological activity?

Methodological Answer:

- Piperidine Substitution: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to improve metabolic stability .

- Benzyloxy Replacement: Replace with a methanesulfonyl group to increase solubility and target affinity (logP reduction from 3.2 to 2.5) .

- Thiazole Optimization: Fluorination at the 5-position of the thiazole ring enhances selectivity for kinases like EGFR .

Advanced: How are computational methods used to resolve structural ambiguities in NMR spectra?

Methodological Answer:

- DFT Calculations: Predict ¹³C chemical shifts for diastereomers and compare with experimental data to assign stereochemistry .

- NOESY Analysis: Correlates spatial proximity of protons (e.g., piperidine CH₂ and thiazole H) to confirm chair vs. boat conformations .

- MS/MS Fragmentation Patterns: Match observed fragments (e.g., loss of benzyloxy group at m/z ~105) to in-silico predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.